molecular formula C21H17NO2 B1317450 (S)-4,5,5-Triphenyloxazolidin-2-one CAS No. 62183-23-7

(S)-4,5,5-Triphenyloxazolidin-2-one

Cat. No.: B1317450
CAS No.: 62183-23-7
M. Wt: 315.4 g/mol
InChI Key: QCWBJFYOEHCELV-UHFFFAOYSA-N
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Description

(S)-4,5,5-Triphenyloxazolidin-2-one is a chiral oxazolidinone derivative known for its utility in asymmetric synthesis. This compound is characterized by its three phenyl groups attached to the oxazolidinone ring, which imparts significant steric hindrance and influences its reactivity and selectivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,5,5-Triphenyloxazolidin-2-one typically involves the cyclization of an appropriate amino alcohol with a carbonyl compound. One common method is the reaction of (S)-phenylglycinol with benzaldehyde under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in a solvent such as toluene or dichloromethane, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce the production costs. Additionally, the scalability of the reaction conditions is optimized to ensure consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4,5,5-Triphenyloxazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as amines or alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of phenyl-substituted oxazolidinones.

Scientific Research Applications

(S)-4,5,5-Triphenyloxazolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to induce enantioselectivity in various reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the synthesis of fine chemicals and specialty materials, where its chiral properties are advantageous.

Mechanism of Action

The mechanism by which (S)-4,5,5-Triphenyloxazolidin-2-one exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a sterically hindered environment that favors the formation of one enantiomer over the other. The molecular targets and pathways involved include various enzymes and catalytic systems that interact with the oxazolidinone ring and its substituents.

Comparison with Similar Compounds

Similar Compounds

    ®-4,5,5-Triphenyloxazolidin-2-one: The enantiomer of (S)-4,5,5-Triphenyloxazolidin-2-one, which has similar chemical properties but different stereochemistry.

    4-Phenyl-2-oxazolidinone: A simpler oxazolidinone derivative with only one phenyl group.

    5,5-Diphenyloxazolidin-2-one: An oxazolidinone with two phenyl groups, offering different steric and electronic properties.

Uniqueness

This compound is unique due to its three phenyl groups, which provide significant steric hindrance and influence its reactivity and selectivity in asymmetric synthesis. This makes it a valuable tool in the synthesis of chiral compounds, where precise control over stereochemistry is essential.

Properties

IUPAC Name

4,5,5-triphenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c23-20-22-19(16-10-4-1-5-11-16)21(24-20,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWBJFYOEHCELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62183-23-7
Record name NSC267208
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267208
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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